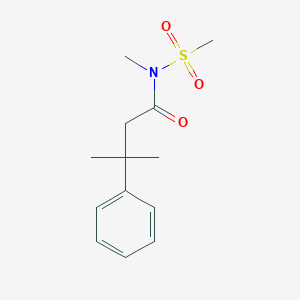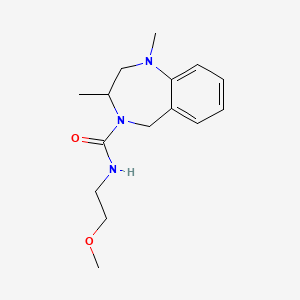
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in CF and other diseases.
Mecanismo De Acción
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide inhibits CFTR function by binding to a specific site on the protein and preventing chloride ion transport across cell membranes. This leads to a decrease in fluid secretion and an increase in mucus viscosity, which can help alleviate symptoms of CF and other diseases.
Biochemical and Physiological Effects:
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of CFTR-mediated chloride transport, reduction of airway inflammation, improvement of mucociliary clearance, and modulation of pancreatic secretion and male fertility. It has also been shown to have anti-inflammatory and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its specificity for CFTR inhibition, its ability to improve mucociliary clearance, and its anti-inflammatory properties. However, it also has some limitations, including potential off-target effects and the need for further optimization for use in clinical applications.
Direcciones Futuras
There are several future directions for research on 4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide and related compounds. These include the development of more potent and selective CFTR inhibitors, the investigation of the role of CFTR in other diseases such as chronic obstructive pulmonary disease and asthma, and the exploration of combination therapies with CFTR modulators and other drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide and its potential clinical applications.
Métodos De Síntesis
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-pyridinecarbonitrile with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography and characterized using techniques such as nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been widely used in scientific research to investigate the role of CFTR in various physiological processes and diseases. It has been shown to inhibit CFTR-mediated chloride transport in human airway epithelial cells, leading to improved mucociliary clearance and reduced inflammation in CF patients. 4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has also been used to study the role of CFTR in sweat gland function, pancreatic secretion, and male fertility.
Propiedades
IUPAC Name |
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4N3O2S/c14-9-2-4-12(19-7-9)20-23(21,22)10-3-1-8(6-18)11(5-10)13(15,16)17/h1-5,7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNQNEXQUCSGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)F)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)


![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)


![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)


![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7583850.png)